(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of benzothiazole, pyrazolone, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, methylphenyl sulfides, and pyridine derivatives. The synthesis may involve:
Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the benzothiazole moiety: This step may involve the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone.
Attachment of the pyridine moiety: This can be done through nucleophilic substitution reactions or coupling reactions using palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of efficient catalysts to speed up the reactions and increase yield.
Purification techniques: Such as crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylphenyl sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted aromatic compounds: From electrophilic substitution reactions.
Scientific Research Applications
The compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Biological Activity: If the compound is used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine moieties can bind to active sites, inhibiting or activating the target.
Materials Science: The compound’s structure can influence its electronic properties, making it useful in the development of semiconductors or fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Ringer’s lactate solution: Although not structurally similar, it is used in similar applications in medicinal chemistry.
Uniqueness
The uniqueness of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H23N5OS2 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5OS2/c1-17-9-11-20(12-10-17)33-16-22-24(18(2)28-15-19-6-5-13-27-14-19)25(32)31(30-22)26-29-21-7-3-4-8-23(21)34-26/h3-14,30H,15-16H2,1-2H3 |
InChI Key |
CRHJMRSVQIBTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CN=CC=C5)C |
Origin of Product |
United States |
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